molecular formula C25H25N3 B068161 3-(1-trityl-1H-imidazol-4-yl)propan-1-amine CAS No. 195053-89-5

3-(1-trityl-1H-imidazol-4-yl)propan-1-amine

Cat. No.: B068161
CAS No.: 195053-89-5
M. Wt: 367.5 g/mol
InChI Key: PQVLJKLTNMOGBT-UHFFFAOYSA-N
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Description

3-(1-Trityl-1H-imidazol-4-yl)propan-1-amine: is a compound that features an imidazole ring substituted with a trityl group at the 1-position and a propan-1-amine chain at the 3-position. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The trityl group is often used as a protecting group in organic synthesis due to its stability and ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(1-trityl-1H-imidazol-4-yl)propan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Trityl Group: The trityl group can be introduced by reacting the imidazole derivative with trityl chloride in the presence of a base such as pyridine.

    Attachment of the Propan-1-amine Chain: The final step involves the alkylation of the imidazole ring with a suitable propan-1-amine derivative under basic conditions.

Industrial Production Methods:

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or amides.

    Reduction: Reduction reactions can be performed on the imidazole ring or the trityl group, depending on the desired product.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often require strong acids or bases and suitable nucleophiles or electrophiles.

Major Products:

    Oxidation: Imine or amide derivatives.

    Reduction: Reduced imidazole or trityl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Imidazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Enzyme Inhibition: Imidazole derivatives are known to inhibit enzymes such as acetylcholinesterase, making them potential candidates for treating neurological disorders.

    Antimicrobial Activity: These compounds exhibit antibacterial and antifungal properties.

Industry:

    Pharmaceuticals: Used in the development of drugs due to their biological activity.

    Agriculture: Potential use as agrochemicals due to their antimicrobial properties.

Comparison with Similar Compounds

    3-(1H-imidazol-1-yl)propan-1-amine: Lacks the trityl group, making it less lipophilic.

    1-(3-aminopropyl)imidazole: Similar structure but without the trityl group.

    Trityl-imidazole: Contains the trityl group but lacks the propan-1-amine chain.

Uniqueness:

3-(1-trityl-1H-imidazol-4-yl)propan-1-amine is unique due to the presence of both the trityl group and the propan-1-amine chain, which confer distinct chemical and biological properties. The trityl group provides stability and lipophilicity, while the propan-1-amine chain allows for further functionalization and interaction with biological targets.

Properties

IUPAC Name

3-(1-tritylimidazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3/c26-18-10-17-24-19-28(20-27-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20H,10,17-18,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVLJKLTNMOGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571791
Record name 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195053-89-5
Record name 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195053-89-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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